molecular formula C28H26N4O4 B2709441 7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892276-71-0

7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2709441
CAS No.: 892276-71-0
M. Wt: 482.54
InChI Key: MVEWCYHORDILPM-UHFFFAOYSA-N
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Description

7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
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Biological Activity

The compound 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule belonging to the class of quinazoline derivatives. Its unique structure incorporates a piperazine moiety and a tetrahydroquinazoline framework, which contributes to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C28H26N4O4
  • Molecular Weight : 482.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a candidate for neurodegenerative disease treatments like Alzheimer's disease .
  • Receptor Binding : It exhibits affinity for specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and influencing various neuropharmacological effects.

Biological Activities

The compound has demonstrated a range of biological activities in various studies:

Antifilarial Activity

Research indicates that derivatives similar to this compound have shown promising antifilarial activity. For instance, studies on benzopyrones suggest that they possess macrofilaricidal and microfilaricidal properties . This highlights the potential for developing new antifilarial agents based on the structural framework of quinazolines.

Anticancer Potential

Quinazoline derivatives are known for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor cell proliferation through various pathways. Further studies are necessary to elucidate specific mechanisms involved.

Anti-inflammatory Effects

Certain derivatives have exhibited anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation. The presence of the piperazine moiety may enhance these effects by modulating inflammatory pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Antifilarial Studies Compounds similar to this quinazoline derivative showed significant macrofilaricidal effects against filarial parasites .
Neuropharmacological Studies Inhibition of AChE was observed in vitro with IC50 values indicating effective cholinergic modulation.
Anticancer Research Quinazoline derivatives were found to inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromoquinazoline-2,4(1H,3H)-dioneBromine substitution at position 6Antimicrobial
1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dioneTriazole substituentsAnticancer
Dibenzyl 2,2’-(6-Bromo-2,4-dioxoquinazoline)Benzyl ether modificationsAnti-inflammatory

This comparative analysis illustrates that while many quinazoline derivatives exhibit significant biological activities, the specific combination of functional groups in This compound may confer unique pharmacological properties.

Properties

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-18-3-8-23(9-4-18)32-27(35)24-12-7-21(17-25(24)29-28(32)36)26(34)31-15-13-30(14-16-31)22-10-5-20(6-11-22)19(2)33/h3-6,8-11,21,24-25H,7,12-17H2,1-2H3,(H,29,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJAZYOGHZUCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CCC(CC3NC2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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